molecular formula C24H23N5O4S B2840833 N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872608-67-8

N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2840833
CAS RN: 872608-67-8
M. Wt: 477.54
InChI Key: WPZVFCMSAASSNM-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with complex structures, including those similar to the compound . For instance, studies have reported the synthesis of condensed triazines and oxo-s-triazines, indicating a deep interest in the synthesis of novel heterocyclic compounds which are structurally related and may possess unique physical, chemical, or biological properties (Hans Reimlinge et al., 1976).

Potential for Fluorescent Applications

Compounds containing quinazolinone and isoquinoline derivatives have been studied for their fluorescent properties. For example, derivatives have been synthesized and their fluorescence investigated, with certain compounds showing potential as fluorescent whiteners on polyester fibers, suggesting applications in materials science and sensor technology (D. W. Rangnekar et al., 1987).

Antitumor and Antimicrobial Activities

Novel compounds synthesized from visnaginone and khellinone, structurally related to the specified compound, have been identified as possessing anti-inflammatory, analgesic, and potentially antitumor properties. This demonstrates the relevance of such compounds in the development of new pharmacological agents (A. Abu‐Hashem et al., 2020). Additionally, compounds with quinazolinone moieties have been evaluated for their in vitro antitumor activity, further underscoring the importance of these structures in medicinal chemistry research (Ibrahim A. Al-Suwaidan et al., 2016).

Novel Synthetic Methods

Research has also explored novel synthetic methods for creating complex heterocyclic compounds, which are essential for advancing chemical synthesis techniques and discovering new drugs or materials. For instance, a study detailed a convenient synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the continuous quest for more efficient and versatile synthetic routes in organic chemistry (R. Zaki et al., 2017).

properties

IUPAC Name

N-[4-acetamido-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-15(30)25-21-20(26-22(32)17-9-3-2-4-10-17)23(33)28-24(27-21)34-14-19(31)29-13-7-11-16-8-5-6-12-18(16)29/h2-6,8-10,12H,7,11,13-14H2,1H3,(H,26,32)(H2,25,27,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZVFCMSAASSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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